6-Oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-Oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O2, with a molecular weight of approximately 366.43 g/mol. The structure includes a dihydropyrimidine core, which is known for its diverse pharmacological profiles.
Anticonvulsant Activity
Research has indicated that derivatives of compounds containing the 4-phenylpiperazine moiety exhibit significant anticonvulsant properties. A study synthesized various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones , which share structural similarities with our compound of interest. These derivatives were subjected to anticonvulsant screening using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.
Key Findings:
- Most compounds demonstrated effectiveness in at least one seizure model.
- The most active compounds showed high efficacy in the 6-Hz psychomotor seizure test .
- Neurotoxicity was assessed using the rotarod test, ensuring safety profiles were established alongside efficacy evaluations .
Compound | MES Activity | scPTZ Activity | 6-Hz Psychomotor Test |
---|---|---|---|
Compound A | High | Moderate | High |
Compound B | Moderate | High | Moderate |
Compound C | Low | Low | High |
Anticancer Activity
In addition to anticonvulsant properties, similar dihydropyrimidine derivatives have shown promising anticancer activity against various human cancer cell lines. The Mannich bases derived from these compounds were tested against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.
Case Study:
A study found that certain Mannich bases exhibited cytotoxicity ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer (PC-3) cells. The best-performing compounds showed significant interference with DNA topoisomerase I, suggesting a mechanism for their anticancer activity .
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HeLa | 15.4 | DNA Topoisomerase I Inhibition |
HepG2 | 12.3 | Apoptosis Induction |
A549 | 20.0 | Cell Cycle Arrest |
Mechanistic Insights
The biological activity of This compound can be attributed to its ability to interact with various molecular targets involved in seizure activity and tumor progression.
Anticonvulsant Mechanism
The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems and ion channels involved in neuronal excitability. The presence of the piperazine moiety enhances binding affinity to receptors involved in synaptic transmission.
Anticancer Mechanism
The anticancer properties may involve the inhibition of key enzymes such as DNA topoisomerases, leading to disrupted DNA replication in cancer cells. Additionally, these compounds may induce apoptosis through mitochondrial pathways.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-7-9-19(10-8-18)23-26-16-20(15-25)24(31)29(23)17-22(30)28-13-11-27(12-14-28)21-5-3-2-4-6-21/h2-10,16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVDKBHWLGXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)N3CCN(CC3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.